molecular formula C23H21N5O2 B2508252 N-([2,4'-联吡啶]-4-基甲基)-1-(苯并[d]恶唑-2-基)吡咯烷-2-甲酰胺 CAS No. 2034204-43-6

N-([2,4'-联吡啶]-4-基甲基)-1-(苯并[d]恶唑-2-基)吡咯烷-2-甲酰胺

货号 B2508252
CAS 编号: 2034204-43-6
分子量: 399.454
InChI 键: DQSKTNNWVKGYPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, paper discusses an N-(pyridin-2-ylmethyl)benzamide derivative, which shares a pyridine and benzamide moiety with the compound . Similarly, paper explores 4-(anilino)pyrrole-2-carboxamides, which include a pyrrole-2-carboxamide unit that is also present in the target compound.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the formation of amide bonds. For example, paper describes the synthesis of N-benzylcarboxamide derivatives through cyclization of N-benzyl-2-chloro-N-(hydroxyalkyl)-nicotinamides. This suggests that the synthesis of the target compound might also involve cyclization steps and the formation of an amide linkage, possibly starting from a pyrrolidine precursor and a bipyridine derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography and DFT calculations, as seen in paper . The crystal packing is often stabilized by hydrogen bonds and π-interactions. For the target compound, similar intermolecular interactions could be expected, with the potential for N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π contacts, contributing to the stability of its solid-state structure .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to participate in hydrogen bonding and π-interactions, which can influence their behavior in various chemical reactions. For instance, paper discusses ruthenium complexes that exhibit catalytic activity, suggesting that the target compound might also be able to form complexes with metals and act as a ligand in catalytic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of halogen atoms, as seen in paper , can affect the compound's lipophilicity and electronic properties. The target compound's pyrrolidine and bipyridine moieties could similarly impact its solubility, boiling point, and potential for forming crystalline structures. Additionally, the presence of an amide bond could influence the compound's stability and reactivity .

科学研究应用

杂环甲酰胺作为抗精神病药

合成了包括吡啶和噻吩甲酰胺在内的杂环甲酰胺,并评估了它们作为抗精神病药的潜力。这些化合物表现出显着的体内活性,与已知的抗精神病药相当,有望在预测锥体外系副作用的模型中表现出较低的活性 (Norman 等,1996 年)

氨基萘啶酮的新型环化产物

该研究描述了新杂环体系的合成,包括吡啶并[3,2-c]吡咯并[2,3-e]氮杂辛-7(6H)-酮,展示了甲酰胺的化学多功能性。这些化合物表现出典型的吡咯型反应性,为进一步功能化和潜在应用开辟了途径 (Deady & Devine,2006 年)

Met 激酶抑制剂用于癌症治疗

取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺被确定为有效且选择性的 Met 激酶抑制剂。这些化合物显示出优异的体内疗效和良好的药代动力学特征,使其进入临床试验 (Schroeder 等,2009 年)

PARP 抑制剂用于癌症治疗

苯基吡咯烷取代的苯并咪唑甲酰胺聚(ADP-核糖)聚合酶 (PARP) 抑制剂表现出显着的酶效力和细胞活性。这些抑制剂因其口服生物利用度、穿过血脑屏障的能力和体内疗效而著称,显示出作为癌症治疗剂的潜力 (Penning 等,2010 年)

吡啶基苯甲酰胺的合成

无需外部氧化剂,即可从 2-氨基吡啶和硝基烯烃有效合成各种吡啶基苯甲酰胺。该方法提供了广泛的底物范围,展示了为各种应用创建多样化的吡啶基苯甲酰胺衍生物的潜力 (Chen 等,2018 年)

安全和危害

The safety and hazards would also depend on the exact structure of the compound. As a general rule, care should be taken when handling any new compound, and appropriate safety measures should be in place .

未来方向

Future studies could focus on synthesizing this compound and studying its properties. It would also be interesting to explore its potential biological activities .

属性

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(26-15-16-7-12-25-19(14-16)17-8-10-24-11-9-17)20-5-3-13-28(20)23-27-18-4-1-2-6-21(18)30-23/h1-2,4,6-12,14,20H,3,5,13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKTNNWVKGYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。